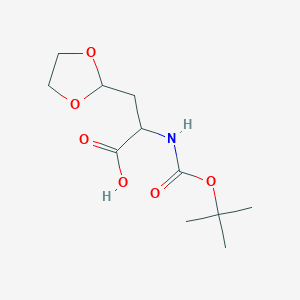

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(13)14)6-8-16-4-5-17-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIFFCKEDBNZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid typically involves the protection of an amino acid with a Boc group, followed by the introduction of a dioxolane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Preparation Methods

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid typically involves:

- Protection of Amino Acids : The amino acid is protected using a Boc group.

- Formation of Dioxolane Ring : The dioxolane moiety is introduced through cyclization reactions involving appropriate precursors.

Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as triethylamine or pyridine facilitating the reactions. In industrial settings, large-scale batch reactions under controlled conditions are employed to optimize yield and efficiency.

Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation : To introduce additional functional groups.

- Reduction : To remove the Boc protecting group or modify other functional groups.

- Substitution Reactions : Involving nucleophilic or electrophilic substitutions to introduce new substituents.

Chemistry

In organic synthesis, this compound serves as an important building block for complex molecules. Its ability to protect amino groups allows chemists to manipulate other parts of the molecule without affecting the amine functionality.

Biological Research

In biological studies, this compound can function as a substrate or inhibitor in enzyme mechanisms and protein-ligand interactions. Its structural properties enable researchers to explore binding affinities and reaction kinetics in various biochemical pathways.

Pharmaceutical Development

The compound is utilized in drug discovery processes as a precursor for synthesizing pharmaceutical agents. Its modification can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials that require specific properties. Its versatility makes it suitable for applications in agrochemicals and polymer chemistry.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study involving synthesized derivatives showed that certain compounds displayed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7 . This highlights the potential of this compound in developing new anticancer therapies.

Case Study 2: Enzyme Inhibition Studies

Another study explored the use of Boc-protected amino acids as inhibitors in enzymatic reactions. The ability to selectively remove the Boc group allowed for the investigation of enzyme specificity and mechanism insights . This application emphasizes its role in understanding biochemical processes at a molecular level.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- Example 1: (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid () Structure: Aryl group (3-fluorophenyl) at β-position. Key Differences:

- Hydrophobicity : The fluorophenyl group increases logP compared to the dioxolane ring, reducing aqueous solubility .

Biological Activity : Fluorinated aryl groups enhance binding to hydrophobic enzyme pockets (e.g., HDAC8 inhibitors) .

- Example 2: 2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid () Structure: Two phenyl groups at β-position. Key Differences:

- Applications : Used in boronic acid-based inhibitors due to aromatic stacking interactions .

Heterocyclic Derivatives

- Example 1: 2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid () Structure: Thiazole ring at β-position. Key Differences:

- Electron Density : Thiazole’s electron-rich nitrogen and sulfur atoms enable coordination with metal catalysts (e.g., CuAAC reactions) .

Metabolic Stability : Thiazole rings resist hydrolysis better than dioxolanes, enhancing in vivo stability .

- Example 2: 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid () Structure: Oxetane ring at α-position. Key Differences:

- Ring Strain : Oxetane’s high ring strain increases reactivity, useful in prodrug activation strategies .

- Solubility : Oxetane’s polarity improves solubility compared to dioxolane derivatives .

Key Observations :

- The target compound likely follows a Boc-deprotection/coupling strategy similar to aryl-substituted analogs .

- Yields for dioxolane-containing derivatives may vary due to challenges in stereochemical control during ring formation.

Physicochemical Properties

Key Findings :

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₂₃N₁O₄

- Molecular Weight : 257.326 g/mol

- CAS Number : 35264-05-2

- Density : 1.1 g/cm³

- Boiling Point : 407.9 °C at 760 mmHg

The biological activity of this compound is primarily linked to its role as an amino acid derivative. Research indicates that derivatives of amino acids can influence various physiological processes:

- Ergogenic Effects : Amino acid derivatives are known to enhance physical performance by influencing the secretion of anabolic hormones and providing fuel during exercise .

- Anti-tumor Activity : Compounds similar to this one have been shown to inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition may prevent uncontrolled cellular proliferation associated with malignancies .

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, making it a candidate for treating diseases characterized by inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Ergogenic Effects | Enhances physical performance and recovery during exercise |

| Anti-tumor Activity | Inhibits Class I PI3-kinase enzymes; potential use in cancer therapy |

| Anti-inflammatory Effects | May reduce inflammation in chronic diseases |

Case Studies and Research Findings

- Study on Ergogenic Effects :

- Anti-tumor Mechanism Investigation :

- Inflammation and Immune Response :

Q & A

Q. Key Data :

- Yield: ~88% for similar Boc-protected amino acid derivatives .

- Reaction Time: 16–20 hours for coupling steps .

How should researchers handle solubility challenges when working with this compound?

Basic Research Question

Solubility varies significantly with solvent polarity. For in vitro assays:

Q. Solubility Data :

| Concentration | DMSO Volume (mL) | Ethanol Volume (mL) |

|---|---|---|

| 10 mM | 0.3659 | 1.8293 |

Note : Pre-warm suspensions to 37°C and sonicate for 10–15 minutes to dissolve fully .

What purification techniques are effective for this compound?

Basic Research Question

- Column Chromatography : Use silica gel with gradient elution (e.g., 0–5% methanol in dichloromethane) to resolve Boc-protected intermediates .

- Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product with >98% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity and remove trace impurities .

How does the stereochemistry of the dioxolane ring affect the compound's reactivity in peptide coupling reactions?

Advanced Research Question

The dioxolane ring’s stereochemistry influences steric hindrance and hydrogen-bonding capacity:

- Cis vs. Trans Configuration : Cis-dioxolane derivatives show higher reactivity in amide bond formation due to reduced steric hindrance, as observed in cyclobutylidene analogs .

- Impact on Coupling Efficiency : Enantiomeric purity (e.g., R vs. S configuration) must be verified via chiral HPLC or circular dichroism to avoid side reactions .

Case Study : A cyclobutylidene derivative with cis-configuration achieved 98% coupling efficiency using DCC/DMAP .

What analytical methods are recommended for confirming structural integrity post-synthesis?

Advanced Research Question

- NMR : H and C NMR confirm Boc group integrity (δ 1.4 ppm for tert-butyl) and dioxolane protons (δ 4.8–5.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS detects molecular ion peaks (e.g., m/z 273.33 for related Boc-amino acids) .

- FT-IR : Peaks at 1700–1750 cm (C=O stretch) and 1250 cm (Boc C-O) validate functional groups .

Quality Control : Purity >98% by HPLC (λ = 254 nm) is essential for reproducibility .

How does the tert-butoxycarbonyl (Boc) group influence stability under acidic or basic conditions?

Advanced Research Question

- Acidic Conditions : The Boc group is labile in trifluoroacetic acid (TFA) or HCl/dioxane, enabling selective deprotection for peptide synthesis .

- Basic Conditions : Stable in pH < 10 but hydrolyzes slowly in strong bases (e.g., NaOH > 1 M) .

- Storage : Store at -20°C under nitrogen to prevent moisture-induced degradation .

Q. Stability Data :

- Half-life in TFA (20% v/v): ~30 minutes at 25°C .

- Degradation in NaOH (1 M): <5% over 24 hours at 4°C .

Are there contradictions in reported solubility or stability data, and how should researchers address them?

Advanced Research Question

Discrepancies arise from solvent purity, temperature, and measurement protocols:

- Solubility in DMSO : Ranges from 10 mM (GLPBIO ) to 25 mM (Cayman ) for similar compounds.

- Mitigation : Validate solubility empirically via dynamic light scattering (DLS) or nephelometry .

Recommendation : Cross-reference multiple sources (e.g., PubChem , Cayman ) and include batch-specific COA (Certificate of Analysis) in publications .

What safety precautions are critical when handling this compound?

Basic Research Question

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .

- PPE : Nitrile gloves, lab coat, and safety goggles .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Storage : Keep in sealed containers with desiccants at -20°C .

How can researchers optimize reaction conditions for scale-up synthesis?

Advanced Research Question

Q. Scale-Up Data :

- Pilot-scale (50 g) achieved 85% yield with EDC·HCl/DMAP in acetonitrile .

What are the applications of this compound in medicinal chemistry?

Advanced Research Question

- Peptide Synthesis : Serves as a Boc-protected intermediate for β-amino acid incorporation into antimicrobial peptides .

- Prodrug Design : The dioxolane moiety enhances bioavailability by mimicking natural substrates (e.g., glycosides) .

Case Study : A Boc-protected phenylalanine analog showed 90% inhibition of bacterial biofilms in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.